molecular formula C14H13BrN2O2 B2969753 5-Amino-2-[(3-bromophenyl)methoxy]benzamide CAS No. 1545318-55-5

5-Amino-2-[(3-bromophenyl)methoxy]benzamide

Cat. No.: B2969753
CAS No.: 1545318-55-5
M. Wt: 321.174
InChI Key: WPYPMODYESWXLD-UHFFFAOYSA-N
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Description

5-Amino-2-[(3-bromophenyl)methoxy]benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a bromophenyl group, and a methoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

The synthesis of 5-Amino-2-[(3-bromophenyl)methoxy]benzamide typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenol and 2-aminobenzamide.

    Reaction Conditions: The key step involves the formation of the methoxy linkage between the 3-bromophenyl group and the benzamide moiety. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-Amino-2-[(3-bromophenyl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include nitrobenzamides, phenylbenzamides, and substituted benzamides.

Scientific Research Applications

5-Amino-2-[(3-bromophenyl)methoxy]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying biological processes involving amino and bromophenyl groups.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

5-Amino-2-[(3-bromophenyl)methoxy]benzamide can be compared with similar compounds such as:

    2-Amino-5-bromobenzamide: Lacks the methoxy group, resulting in different reactivity and applications.

    5-Amino-2-methoxybenzamide: Lacks the bromophenyl group, affecting its chemical properties and biological activity.

    3-Bromo-2-methoxybenzamide: Lacks the amino group, leading to different interactions with molecular targets.

The presence of the amino, bromophenyl, and methoxy groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

5-amino-2-[(3-bromophenyl)methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8,16H2,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYPMODYESWXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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